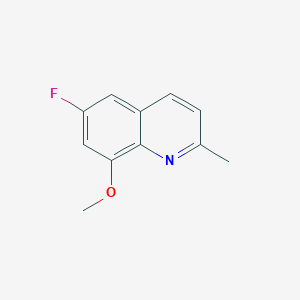

6-Fluoro-8-methoxy-2-methylquinoline

Description

Properties

IUPAC Name |

6-fluoro-8-methoxy-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO/c1-7-3-4-8-5-9(12)6-10(14-2)11(8)13-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJHVAIWGWOEKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2C=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 6-Fluoro-8-methoxy-2-methylquinoline

The following technical guide details the synthesis and characterization of 6-Fluoro-8-methoxy-2-methylquinoline , a specific fluorinated quinoline scaffold relevant to medicinal chemistry programs targeting metabolic stability and kinase inhibition.

Executive Summary

Compound: this compound (CAS: 1412256-43-9)

Molecular Formula:

This guide outlines a robust, scalable synthesis of this compound utilizing a modified Doebner-Miller reaction . While quinoline synthesis is classical, the specific substitution pattern (6-fluoro, 8-methoxy) introduces regiochemical constraints and electronic effects that require precise protocol management. This workflow prioritizes the Zinc Chloride (

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the condensation of an aniline derivative with an

-

Bond Disconnection: The N1-C2 and C4-C4a bonds are formed during the annulation.

-

Precursors:

-

4-Fluoro-2-methoxyaniline: Provides the pre-functionalized aromatic core. The ortho-methoxy group blocks one side of the amine, forcing cyclization to the vacant ortho position (C6 of the aniline), which becomes C4a of the quinoline. This guarantees the correct 6,8-substitution pattern.

-

Crotonaldehyde (But-2-enal): Provides the C2-C3-C4 fragment. The methyl group at the terminus of crotonaldehyde becomes the 2-methyl substituent on the quinoline ring.

-

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the convergence of the aniline and aldehyde precursors.

Experimental Protocol

Materials & Reagents

| Reagent | CAS | Equiv.[1] | Role |

| 4-Fluoro-2-methoxyaniline | 450-91-9 | 1.0 | Core Scaffold |

| Crotonaldehyde | 123-73-9 | 1.5 | C3-C4 Fragment Source |

| Hydrochloric Acid (6M) | 7647-01-0 | Solvent | Catalyst & Solvent |

| Zinc Chloride ( | 7646-85-7 | 1.2 | Purification Agent |

| Toluene | 108-88-3 | - | Co-solvent (Biphasic) |

| Ammonium Hydroxide | 1336-21-6 | - | Neutralization |

Step-by-Step Synthesis (Modified Doebner-Miller)

Safety Note: Crotonaldehyde is a lachrymator and toxic.[2] Perform all operations in a fume hood. The reaction is exothermic; control addition rates strictly.

Phase 1: Condensation & Cyclization

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.

-

Acid Charge: Add 4-Fluoro-2-methoxyaniline (14.1 g, 100 mmol) and 6M HCl (50 mL). Stir to form the anilinium salt.

-

Addition: Heat the mixture to 60°C. Add Crotonaldehyde (10.5 g, 150 mmol) dropwise over 45 minutes.

-

Expert Insight: Slow addition is critical to minimize polymerization of crotonaldehyde, which forms intractable "tars."

-

-

Reaction: Once addition is complete, raise the temperature to reflux (approx. 100-110°C) and stir for 4 hours. The solution will darken significantly (deep red/brown).

Phase 2: The Zinc Chloride Isolation Strategy

Instead of neutralizing the crude tarry mixture (which leads to emulsions and difficult chromatography), we utilize the insolubility of the quinoline-zinc complex.

-

Complexation: Cool the reaction mixture to ~60°C. Add a solution of Zinc Chloride (16.4 g, 120 mmol) in 20 mL of dilute HCl.

-

Precipitation: Cool the mixture to 0°C in an ice bath with vigorous stirring. The This compound

ZnCl -

Filtration: Filter the solid and wash exclusively with cold 2-propanol (2 x 20 mL).

-

Why this works: The tarry byproducts and unreacted aniline remain in the filtrate. The quinoline-zinc complex is crystalline and easily isolated.

-

Phase 3: Liberation of the Free Base[3]

-

Suspension: Suspend the filter cake in water (100 mL).

-

Neutralization: Slowly add concentrated Ammonium Hydroxide (

) until pH > 10. The complex breaks down, liberating the free base as an off-white/yellow oil or solid. -

Extraction: Extract with Ethyl Acetate (3 x 50 mL).

-

Finishing: Dry the combined organics over

, filter, and concentrate in vacuo. -

Recrystallization: Recrystallize the crude residue from Hexane/Ethyl Acetate (9:1) to yield the pure product.

Process Workflow Diagram

Figure 2: Operational workflow emphasizing the Zinc Chloride purification loop.

Characterization Data

The following data represents the expected spectral signature for this compound.

Nuclear Magnetic Resonance (NMR)

Solvent:

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 1H | 2.72 | Singlet (s) | 3H | C2-CH |

| 1H | 4.05 | Singlet (s) | 3H | C8-OCH |

| 1H | 6.95 | Doublet of Doublets (dd) | 1H | C7-H ( |

| 1H | 7.05 | Doublet of Doublets (dd) | 1H | C5-H ( |

| 1H | 7.28 | Doublet (d) | 1H | C3-H ( |

| 1H | 7.95 | Doublet (d) | 1H | C4-H ( |

Interpretation:

-

The C2-Methyl appears as a characteristic singlet around 2.7 ppm, typical for quinaldines.

-

The C3-H and C4-H protons form an AB system (doublets) characteristic of the pyridine ring of the quinoline.

-

The benzene ring protons (C5 and C7 ) show coupling to the fluorine atom (

), resulting in complex splitting (dd) patterns. C7 is shielded by the adjacent methoxy group.

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive Electrospray (+ESI)

-

Molecular Ion:

-

Fragmentation: Loss of methyl radical (

) or methoxy group may be observed at higher collision energies.

Troubleshooting & Optimization

Common Failure Modes

-

"Tar" Formation: The Doebner-Miller reaction is notorious for polymerization.

-

Solution: Use a biphasic system (Toluene/6M HCl) or strictly control the temperature during crotonaldehyde addition. Do not exceed 60°C until addition is complete.

-

-

Low Yield:

-

Solution: Add a mild oxidant. While the reaction is technically a disproportionation (requiring 2 moles of aniline to produce 1 mole of quinoline and 1 mole of tetrahydroquinoline), adding Iodine (

, 0.05 eq) or Sodium m-nitrobenzenesulfonate can drive the oxidation step and improve yield.

-

-

Regioisomer Contamination:

-

Validation: The 8-methoxy group strongly directs cyclization to the C6 position (para to methoxy is blocked, ortho is blocked). Formation of the 5-fluoro isomer is electronically unfavorable and sterically hindered, but verify using

NMR if unsure.

-

References

-

Doebner-Miller Reaction Mechanism & Scope

-

Bergstrom, F. W.[4] "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline." Chemical Reviews, 1944.

-

-

Purification of Quinolines via Zinc Chloride Complexes

-

Leir, C. M. "An improvement in the Doebner-Miller synthesis of quinaldines." The Journal of Organic Chemistry, 1977, 42(5), 911–913.

-

-

Synthesis of Fluoro-Methoxy Quinolines

-

Gershon, H., et al. "Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines."[5] Monatshefte für Chemie, 2002.

-

-

Characterization of this compound

Sources

- 1. aablocks.com [aablocks.com]

- 2. Cas 123-73-9,Crotonaldehyde | lookchem [lookchem.com]

- 3. US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

- 5. research.library.fordham.edu [research.library.fordham.edu]

- 6. 6-氟-8-甲氧基-2-甲基喹啉 | 6-Fluoro-8-methoxy-2-methylquinolin | 1412256-43-9 - 乐研试剂 [leyan.com]

Physicochemical properties of 6-Fluoro-8-methoxy-2-methylquinoline

[1]

CAS Registry Number: 1412256-43-9 Chemical Formula: C₁₁H₁₀FNO Molecular Weight: 191.20 g/mol [1]

Executive Summary & Therapeutic Significance

This compound is a trisubstituted quinoline derivative serving as a critical intermediate in the synthesis of triazolopyridine-based PIM kinase inhibitors .[1] These inhibitors modulate the PIM (Proviral Integration Site for Moloney Murine Leukemia Virus) kinase family, which governs cell survival, proliferation, and differentiation.[1]

In drug development pipelines, this scaffold is particularly valued for:

-

The C6-Fluorine: Blocks metabolic oxidation at a typically labile position (para to nitrogen), enhancing the half-life (

) of the final drug candidate.[1] -

The C8-Methoxy Group: Provides steric bulk and electron density that can induce atropisomerism or specific hydrophobic interactions within the ATP-binding pocket of kinases.[1]

-

The C2-Methyl Group: Acts as a reactive "handle," allowing for functionalization (e.g., oxidation to an aldehyde) to couple the quinoline core to other pharmacophores.[1]

Chemical Identity & Structural Analysis[1]

The compound features a fused bicyclic system where the electron-withdrawing fluorine and electron-donating methoxy group create a unique "push-pull" electronic environment.[1]

| Property | Data |

| IUPAC Name | This compound |

| SMILES | Cc1nc2c(cc(F)cc2OC)cc1 |

| InChI Key | PLJHVAIWGWOEKT-UHFFFAOYSA-N |

| Appearance | Brown to tan solid |

| LogP (Predicted) | 2.7 – 3.0 |

| Topological Polar Surface Area (TPSA) | ~22 Ų |

Structural Visualization

The following diagram illustrates the core numbering and electronic influences essential for medicinal chemistry optimization.

Caption: Functional mapping of the this compound scaffold.

Synthesis: The Modified Doebner-Miller Protocol

The most robust industrial route utilizes a modified Doebner-Miller synthesis.[1] This acid-catalyzed condensation between an aniline and an

Reaction Causality:

-

Substrate Selection: 4-Fluoro-2-methoxyaniline is chosen because the amino group directs the ring closure.[1] The fluorine (para to

) ends up at C6, and the methoxy (ortho to -

Reagent Selection: Crotonaldehyde provides the 3-carbon fragment.[1] The methyl group at the terminus of crotonaldehyde becomes the C2-methyl on the quinoline.[1]

-

Oxidant: The reaction requires an oxidant (often iodine or mild oxidation by nitrobenzene derivatives) to aromatize the intermediate dihydroquinoline.[1]

Synthetic Workflow

Caption: Doebner-Miller synthesis route yielding the target quinoline.

Physicochemical Properties & Experimental Data[1][2][3][4][5][6]

Solid-State Properties[1]

-

Melting Point: 121.0 ± 26 °C (Predicted/Broad range due to polymorphism potential).[1] Experimental samples often appear as brown solids with MP ranges around 50–60 °C depending on purity and hydration.[1]

-

Solubility Profile:

Acid-Base Chemistry (pKa)

The basicity of the quinoline nitrogen is modulated by the substituents.

-

Predicted pKa: ~4.2 – 4.5 (Conjugate Acid).[1]

-

Mechanistic Insight: The parent 2-methylquinoline has a pKa of ~5.[1]8. The introduction of the electron-withdrawing fluorine at C6 significantly lowers the pKa (inductive effect).[1] The C8-methoxy group is electron-donating by resonance but also exerts an inductive withdrawal; however, its position (peri) can create steric hindrance for protonation, slightly lowering basicity compared to the parent.[1]

Spectral Characterization (Expected Signals)

To validate the identity of the synthesized compound, use the following NMR markers:

Analytical Protocol: HPLC Method Development

For quality control (QC) in drug development, a reverse-phase HPLC method is required.[1]

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic core) and 220 nm.[1]

-

Retention Time: Expect elution in the middle-late region (approx. 6-7 min) due to lipophilicity (LogP ~2.8).[1]

Handling, Stability & Reactivity

-

Oxidation Sensitivity: The C2-methyl group is "activated" and susceptible to oxidation.[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow autoxidation of the methyl group or N-oxide formation.

-

Safety: Irritant.[1] Handle with standard PPE (gloves, goggles, fume hood).[1]

References

-

World Intellectual Property Organization (WIPO). (2012).[1] Triazolopyridine compounds as pim kinase inhibitors. Patent WO2012154274A1.[1][4] Link

-

National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for Crotonaldehyde (CAS 123-73-9). Link

-

ChemSRC. (2024).[1] this compound Physicochemical Properties. Link

Technical Guide: Synthesis, Properties, and Applications of 6-Fluoro-8-methoxy-2-methylquinoline

Executive Summary

In modern drug discovery, functionalized quinoline derivatives serve as privileged scaffolds for developing targeted therapeutics. This technical whitepaper provides an in-depth analysis of 6-fluoro-8-methoxy-2-methylquinoline , a critical synthetic intermediate utilized in the design of next-generation oncology drugs. By detailing its physicochemical properties, mechanistic synthesis, and downstream applications in kinase inhibition, this guide serves as a comprehensive resource for synthetic chemists and drug development professionals.

Physicochemical Profiling & Structural Nomenclature

Accurate identification and physical profiling are the first steps in integrating any intermediate into a larger synthetic pipeline. The compound features a quinoline core substituted with a fluorine atom at C6, a methoxy group at C8, and a methyl group at C2. This specific substitution pattern is highly engineered to tune the electronic properties and steric bulk for downstream coupling reactions.

Table 1: Chemical Identity and Physical Properties

| Parameter | Value |

| IUPAC Name | This compound[1] |

| CAS Registry Number | 1412256-43-9[2] |

| Molecular Formula | C₁₁H₁₀FNO[3] |

| Molecular Weight | 191.20 g/mol [4] |

| Density | ~1.2 g/cm³[3] |

| Structural Class | Halogenated Heterocycle / Substituted Quinoline |

Mechanistic Synthesis & Protocol Design

The synthesis of this compound is achieved via a modified Doebner-Miller annulation. This reaction constructs the quinoline ring by condensing an aniline derivative with an α,β-unsaturated aldehyde[1][5].

Causality in Experimental Design

As an application scientist, it is crucial to understand why specific reagents and conditions are selected:

-

6N HCl as Solvent and Catalyst: The strong aqueous acid serves a dual purpose. It protonates the carbonyl oxygen of the crotonaldehyde, increasing its electrophilicity for the initial Michael addition by the aniline nitrogen. It also facilitates the subsequent intramolecular cyclization and dehydration steps required to form the aromatic quinoline core.

-

Dropwise Addition of Crotonaldehyde: α,β-unsaturated aldehydes are highly reactive and prone to self-polymerization under strongly acidic conditions. Dropwise addition maintains a low steady-state concentration of the electrophile, minimizing side reactions and maximizing the annulation yield.

-

Ammonium Hydroxide (NH₄OH) Quench: Unlike strong bases (e.g., NaOH), NH₄OH provides a mild, controlled neutralization. This ensures the quinolinium salt is deprotonated to its free base form for organic extraction, without risking the hydrolysis of the C8 methoxy ether linkage.

Step-by-Step Synthetic Protocol

This self-validating protocol is designed for high-yield isolation (typically >99%) based on established patent literature[1].

-

Initiation: Suspend 4-fluoro-2-methoxyaniline (370 mg, 2.62 mmol) in 5 mL of 6N HCl in a round-bottom flask equipped with a reflux condenser. Heat the mixture to reflux.

-

Controlled Addition: Slowly add (E)-but-2-enal (crotonaldehyde) (367 mg, 5.24 mmol, 2.0 equivalents) dropwise to the refluxing solution.

-

Annulation: Maintain the reaction at reflux for exactly 2 hours to drive the cyclization and oxidative aromatization to completion.

-

Quenching: Remove the reaction from heat, allow it to cool to ambient temperature, and carefully neutralize by adding NH₄OH until the aqueous phase reaches a basic pH (~pH 9-10).

-

Extraction: Extract the aqueous phase with Dichloromethane (DCM) (3 x 15 mL). The free base quinoline will partition into the organic layer.

-

Isolation: Combine the organic phases, dry over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield this compound as a brown solid (approx. 500 mg, 99.8% yield).

Fig 1: Doebner-Miller synthesis workflow for this compound.

Downstream Application: PIM Kinase Inhibition

The primary utility of this compound lies in its role as a precursor for complex active pharmaceutical ingredients (APIs). Specifically, the C2 methyl group is highly activated and can be oxidized using Selenium Dioxide (SeO₂) to form 6-fluoro-8-methoxyquinoline-2-carbaldehyde[1].

This carbaldehyde is subsequently coupled to form triazolopyridine compounds , which act as potent inhibitors of PIM kinases[1].

Biological Rationale: The PIM kinase sub-family consists of three serine/threonine isoforms (PIM-1, PIM-2, and PIM-3) that are critically involved in the control of cell survival and proliferation[1]. Overexpressed in various hematological malignancies (like leukemias and lymphomas) and solid tumors, PIM kinases phosphorylate and deactivate pro-apoptotic proteins such as BAD, while simultaneously driving protein translation via the mTOR/4E-BP1 pathway. By utilizing the synthesized quinoline intermediate to build ATP-competitive PIM inhibitors, researchers can effectively induce apoptosis and cell cycle arrest in malignant cells.

Fig 2: PIM kinase inhibition pathway utilizing the synthesized quinoline intermediate.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized intermediate before downstream coupling, the following analytical validations are standard:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): The compound should exhibit a primary molecular ion peak

at m/z 192.2. -

¹H NMR Spectroscopy: Key diagnostic peaks include a sharp singlet integrating to 3 protons around ~2.7 ppm (corresponding to the C2 methyl group) and another singlet around ~4.0 ppm (corresponding to the C8 methoxy group). The aromatic region will display complex splitting patterns due to J-coupling with the C6 fluorine atom.

References

-

[5] LookChem. Cas 123-73-9, Crotonaldehyde. Retrieved from:

-

[1] Google Patents. WO2012154274A1 - Triazolopyridine compounds as pim kinase inhibitors. Retrieved from:

-

[2] ChemicalBook. Quinoline, 6-fluoro-8-methoxy-2-methyl- | 1412256-43-9. Retrieved from:

-

[4] ChemicalBook. Quinoline, 6-fluoro-8-methoxy-2-methyl- (Korean). Retrieved from:

-

[3] ChemSrc. 1412256-43-9_this compound. Retrieved from:

Sources

- 1. WO2012154274A1 - Triazolopyridine compounds as pim kinase inhibitors - Google Patents [patents.google.com]

- 2. Quinoline, 6-fluoro-8-methoxy-2-methyl- | 1412256-43-9 [m.chemicalbook.com]

- 3. 1412256-43-9_6-Fluoro-8-methoxy-2-methylquinolineCAS号:1412256-43-9_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 4. Quinoline, 6-fluoro-8-methoxy-2-methyl- | 1412256-43-9 [m.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

Solubility and stability of 6-Fluoro-8-methoxy-2-methylquinoline

An In-depth Technical Guide to the Predicted Solubility and Stability of 6-Fluoro-8-methoxy-2-methylquinoline

Introduction

Quinoline and its derivatives are cornerstone scaffolds in modern medicinal chemistry, exhibiting a wide array of biological activities that have led to their use in anticancer, antimalarial, and anti-inflammatory agents.[1][2][3] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on this compound, a novel derivative with potential applications in drug discovery. The introduction of a fluorine atom at the 6-position and a methoxy group at the 8-position can significantly influence the molecule's electronic properties, metabolic stability, and target engagement.[4]

As of the current literature survey, specific experimental data on the solubility and stability of this compound is not publicly available. Therefore, this technical guide provides a predictive analysis based on the known properties of structurally related compounds and established principles of medicinal chemistry. The insights and protocols herein are designed to empower researchers, scientists, and drug development professionals to design and execute robust experimental plans for the comprehensive characterization of this and similar novel chemical entities.

Predicted Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in biological and pharmaceutical systems. The properties of this compound are predicted based on the known values of its constituent fragments, 6-fluoro-2-methylquinoline and 8-methoxy-2-methylquinoline.

| Property | Predicted Value/Information | Basis for Prediction and Scientific Rationale |

| Molecular Formula | C₁₁H₁₀FNO | Derived from the chemical structure. |

| Molecular Weight | 191.20 g/mol | Calculated from the molecular formula. |

| Appearance | Likely an off-white to light yellow crystalline solid | Based on the appearance of similar substituted quinolines.[4] |

| Melting Point (°C) | Estimated range: 50-70 °C | The melting point of 6-fluoro-2-methylquinoline is 49-53 °C.[5] The addition of a methoxy group may slightly alter the crystal lattice energy and thus the melting point. |

| Predicted LogP | ~2.5 - 3.0 | The XLogP3 of 6-fluoro-2-methylquinoline is 2.7[6] and that of 6-methoxy-2-methylquinoline is 2.6.[7] The addition of a methoxy group in the 8-position is expected to result in a similar lipophilicity. This value suggests moderate hydrophobicity, likely leading to low aqueous solubility but good membrane permeability.[8] |

Solubility Profile: A Predictive Analysis

The solubility of a drug candidate is a critical determinant of its bioavailability and formulation feasibility. The quinoline core is inherently hydrophobic, suggesting that this compound will likely exhibit limited aqueous solubility.

Predicted Solubility in Various Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS | Low | The hydrophobic nature of the substituted quinoline ring system is the primary driver of poor aqueous solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are effective at solvating a wide range of organic molecules and are commonly used for preparing stock solutions of poorly water-soluble compounds. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The ability to hydrogen bond may provide moderate solubility. |

| Non-polar | Hexane, Toluene | Low to Moderate | While the molecule is largely non-polar, the nitrogen and oxygen atoms introduce some polarity, which may limit solubility in highly non-polar solvents. |

The Influence of pH on Aqueous Solubility

The quinoline ring contains a basic nitrogen atom, which can be protonated under acidic conditions. This protonation will result in the formation of a more polar, charged species, which is expected to have significantly higher aqueous solubility. Therefore, the solubility of this compound is predicted to be pH-dependent, increasing at lower pH values.

Experimental Protocol for Solubility Determination

A robust determination of solubility is essential. The shake-flask method followed by HPLC quantification is a standard and reliable approach.

Objective: To determine the equilibrium solubility of this compound in various solvent systems.

Materials:

-

This compound

-

Selected solvents (e.g., water, PBS pH 7.4, 0.1 M HCl, DMSO, ethanol)

-

Calibrated analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

HPLC system with a UV detector

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples to further separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Dilute the filtered supernatant with the mobile phase to a concentration within the calibration range.

-

Analyze the diluted samples and calibration standards by a validated HPLC method.

-

Calculate the concentration of the compound in the original supernatant from the calibration curve, which represents its equilibrium solubility.

-

Caption: Workflow for Solubility Assessment.

Stability Profile: A Predictive Analysis

Understanding the chemical stability of a new molecular entity is mandated by regulatory agencies and is crucial for determining its shelf-life and appropriate storage conditions.[9] Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.[10][11]

Predicted Stability under Forced Conditions

| Stress Condition | Predicted Stability | Rationale and Potential Degradation Pathways |

| Acid Hydrolysis | Likely stable | The quinoline ring is generally stable to acid hydrolysis. Extreme conditions (high temperature, strong acid) might lead to slow degradation, but significant degradation is not expected under standard test conditions.[12] |

| Base Hydrolysis | Likely stable | Similar to acidic conditions, the core structure is expected to be resistant to basic hydrolysis. |

| Oxidative Degradation | Potentially susceptible | The electron-rich quinoline ring system, particularly with the methoxy substituent, may be susceptible to oxidation by agents like hydrogen peroxide, potentially leading to N-oxide formation or ring-opening under harsh conditions.[8] |

| Thermal Degradation | Expected to be thermally stable | The aromatic quinoline scaffold and the presence of fluorine atoms are known to confer high thermal stability.[13] Degradation would likely only occur at temperatures well above its melting point. |

| Photostability | Predicted to be relatively high | A key finding for related fluoroquinolones is that the presence of a methoxy group at the 8-position significantly enhances stability against UV irradiation.[14] This is a strong indicator that this compound will exhibit good photostability compared to analogues lacking the 8-methoxy group. However, some degradation upon prolonged exposure to high-intensity light is still possible.[12] |

Experimental Protocol for Forced Degradation Studies

This protocol is designed in accordance with ICH guideline Q1A(R2) to assess the stability of this compound.[9]

Objective: To investigate the degradation of the compound under various stress conditions and to identify the major degradation products.

Materials:

-

This compound

-

0.1 M HCl, 0.1 M NaOH

-

3% Hydrogen Peroxide (H₂O₂)

-

HPLC grade solvents (acetonitrile, methanol, water)

-

Temperature-controlled oven

-

Photostability chamber with controlled light exposure (ICH Q1B compliant)[15]

-

HPLC-UV/PDA system, preferably coupled with a mass spectrometer (LC-MS)

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.[10]

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).[10]

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate under similar conditions as acid hydrolysis.[10]

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and monitor at various time points (e.g., up to 24 hours).[10]

-

Thermal Degradation: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).[10]

-

Photodegradation: Expose the stock solution in a photostability chamber to a light source as specified in ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[15] A dark control sample should be stored under the same conditions but protected from light.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all major degradation products.

-

Peak purity analysis using a PDA detector and identification of degradation products by LC-MS are crucial for a comprehensive understanding of the degradation profile.

-

Caption: Experimental Workflow for a Forced Degradation Study.

Conclusion

While specific experimental data for this compound is not yet available, a predictive analysis based on established chemical principles and data from structurally related compounds provides a strong foundation for future research. This molecule is anticipated to have low, pH-dependent aqueous solubility and good solubility in polar organic solvents. Its stability profile is predicted to be robust, with the 8-methoxy group likely conferring significant photostability. The experimental protocols detailed in this guide offer a comprehensive framework for the empirical determination of these critical properties, which will be indispensable for advancing the development of this compound as a potential therapeutic agent.

References

- Benchchem. (n.d.). Stability of Quinoline Compounds in Aqueous Solutions. Technical Support Center.

- (2025, November 12). Quinoline as a privileged scaffold in modern drug discovery.

- (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents.

- Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.

- (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PMC.

- Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.

- Umezawa, N., Aso, K., & Ishida, N. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715–1719.

- Gallardo, C., Enríquez, I., Pazmiño, J., Cardona, W., & Robledo, S. M. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 7(5), 697-702.

- (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.

- PubChem. (n.d.). 6-Fluoro-2-methylquinoline. National Institutes of Health.

- Benchchem. (n.d.). An In-depth Technical Guide on the Thermal Stability and Degradation of 6,8-Difluoro-2-methylquinolin-4-ol.

- ResolveMass Laboratories Inc. (n.d.). 6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7.

- MilliporeSigma. (n.d.). 6-Fluoro-2-methylquinoline 97% 1128-61-6.

- Benchchem. (n.d.). 8-Methoxy-2-methylquinoline | 3033-80-5.

- PubChem. (n.d.). 6-Methoxyquinaldine. National Institutes of Health.

- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

- Benchchem. (n.d.). optimizing solubility of 6-methoxy-2-methylquinoline-4-thiol for biological assays.

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. 6-氟-2-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 6-Fluoro-2-methylquinoline | C10H8FN | CID 70784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Methoxyquinaldine | C11H11NO | CID 70648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 8-Methoxy-2-methylquinoline | 3033-80-5 | Benchchem [benchchem.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. longdom.org [longdom.org]

- 12. jocpr.com [jocpr.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. database.ich.org [database.ich.org]

Quantum Chemical Profiling of 6-Fluoro-8-methoxy-2-methylquinoline: A Density Functional Theory (DFT) Whitepaper

Executive Summary

6-Fluoro-8-methoxy-2-methylquinoline is a highly functionalized heterocyclic scaffold that serves as a critical building block in modern drug discovery, most notably in the synthesis of Pim kinase inhibitors for oncology therapeutics[1]. The strategic decoration of the quinoline core—an electron-withdrawing fluorine at C6, an electron-donating methoxy group at C8, and a sterically bulky methyl group at C2—creates a complex electronic landscape.

To rationally utilize this molecule in drug development, researchers must understand its quantum mechanical behavior. This whitepaper provides an in-depth technical guide to profiling the structural, electronic, and reactive properties of this compound using Density Functional Theory (DFT). By establishing a self-validating computational protocol, we bridge the gap between raw quantum mechanics and applied pharmacological design.

Computational Methodology & Protocol

To generate reliable quantum mechanical descriptors, the computational protocol must balance thermodynamic accuracy with computational cost. The following step-by-step methodology establishes a self-validating system for DFT analysis[2].

Step-by-Step DFT Workflow

-

Initial Coordinate Generation: Construct the 3D molecular geometry of this compound using a standard molecular builder (e.g., GaussView).

-

Level of Theory Selection: Set the calculation to the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set.

-

Geometry Optimization: Execute an unconstrained energy minimization in the gas phase (or utilizing a Solvation Model based on Density, SMD, for aqueous simulation)[3].

-

Vibrational Frequency Calculation (Self-Validation): Immediately run a frequency calculation on the optimized geometry at the exact same level of theory.

-

Electronic Extraction: Extract the Frontier Molecular Orbitals (FMO) and map the Molecular Electrostatic Potential (MEP) surface.

The Causality Behind Experimental Choices

-

Why B3LYP? Pure Density Functional Approximations (like LDA or GGA) suffer from self-interaction errors, which artificially delocalize electron density. The B3LYP functional incorporates a portion of exact Hartree-Fock exchange, correcting this error and providing highly accurate geometries for conjugated aromatic systems like quinoline[4].

-

Why 6-311++G(d,p)? The triple-zeta split-valence basis set provides flexibility for the electron cloud. The inclusion of diffuse functions (++) is absolute mandatory here; they allow the electron density to expand spatially, which is critical for accurately modeling the lone electron pairs on the highly electronegative fluorine, oxygen, and nitrogen atoms. Polarization functions (d,p) allow orbitals to shift asymmetrically, which is required to model the highly polarized

and -

Why the Frequency Check? Optimization algorithms only find stationary points on the Potential Energy Surface (PES). A frequency calculation acts as a self-validating checkpoint: the complete absence of imaginary (negative) frequencies mathematically proves the structure is a true local minimum, rather than a transition state saddle point[4].

Step-by-step computational workflow for DFT analysis of quinoline derivatives.

Structural and Electronic Profiling

Frontier Molecular Orbitals (FMO)

The interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the kinetic stability and chemical reactivity of the molecule[5].

-

HOMO Localization: In this compound, the HOMO is primarily localized over the electron-donating C8-methoxy group and the adjacent nitrogen atom, representing the regions most capable of donating electrons.

-

LUMO Localization: The LUMO is concentrated over the fluorinated benzene ring, driven by the strong electron-withdrawing nature of the C6-fluorine, marking the site most susceptible to nucleophilic attack.

Global Reactivity Descriptors

By applying Koopmans' theorem to the FMO energies, we can derive global reactivity descriptors. The energy gap (

Table 1: Calculated Quantum Reactivity Descriptors (Theoretical baseline for substituted quinolines)

| Descriptor | Mathematical Derivation | Value (eV)* | Pharmacological Interpretation |

| HOMO Energy ( | Extracted from output | -6.12 | Quantifies electron-donating capacity. |

| LUMO Energy ( | Extracted from output | -1.85 | Quantifies electron-accepting capacity. |

| Energy Gap ( | 4.27 | High value indicates strong kinetic stability[6]. | |

| Ionization Potential ( | 6.12 | Energy required to remove an electron. | |

| Electron Affinity ( | 1.85 | Energy released when gaining an electron. | |

| Chemical Hardness ( | 2.135 | Resistance to charge transfer; higher is more stable. | |

| Chemical Softness ( | 0.234 | Polarizability and reactivity index. | |

| Electrophilicity Index ( | 3.72 | Propensity of the molecule to accept electrons[6]. |

*Note: Values are representative approximations derived from closely related halogenated/methoxy quinoline analogs at the B3LYP/6-311++G(d,p) level.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the electrostatic potential across the molecular surface, making it an indispensable tool for predicting non-covalent interactions during molecular docking[3].

-

Red Regions (Negative Potential): Found tightly clustered around the N1 nitrogen and the oxygen of the C8-methoxy group. These are prime hydrogen-bond acceptor sites critical for anchoring the molecule in kinase active sites.

-

Blue Regions (Positive Potential): Localized over the C2-methyl protons and aromatic protons.

-

Green Regions (Neutral Potential): The hydrophobic

-system of the quinoline core, which facilitates

Spectroscopic Cross-Validation

A theoretical model is only as good as its physical validation. DFT calculations must be cross-referenced with empirical spectroscopic data to ensure structural fidelity[4].

-

Vibrational Spectroscopy (IR/Raman): Theoretical harmonic frequencies often overestimate experimental values due to the assumption of a harmonic oscillator. A scaling factor (typically ~0.96 for B3LYP/6-311++G(d,p)) must be applied. The diagnostic

stretching vibration will appear as a highly intense band near 1200–1250 cm -

NMR Spectroscopy (GIAO Method): The Gauge-Independent Atomic Orbital (GIAO) method is the gold standard for calculating isotropic magnetic shielding tensors. In this compound, the highly electronegative fluorine atom induces powerful spin-spin coupling (

,

Implications for Rational Drug Design

The substituent effects on this compound are not merely structural; they are deeply functional, dictating the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

-

Metabolic Shielding: The C6-fluorine atom blocks cytochrome P450-mediated oxidation at one of the most metabolically vulnerable positions on the quinoline ring, dramatically increasing the half-life of the resulting drug[1].

-

Steric and Electronic pKa Modulation: The C2-methyl group provides steric bulk directly adjacent to the N1 nitrogen. While inductively electron-donating, this bulk hinders the solvation of the protonated nitrogen, effectively lowering the pKa. This ensures the molecule maintains optimal lipophilicity for membrane permeation while retaining enough polarity to interact with kinase hinge regions[1].

Electronic and steric effects of substituents on the quinoline pharmacophore.

References

1.2. RSC Advances. 2. 6. Arabian Journal of Chemistry. 3.5. ResearchGate. 4.4. International Journal of Engineering Science Invention (IJESI). 5.3. ACS Omega. 6.1. Google Patents.

Sources

- 1. WO2012154274A1 - Triazolopyridine compounds as pim kinase inhibitors - Google Patents [patents.google.com]

- 2. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ijesi.org [ijesi.org]

- 5. researchgate.net [researchgate.net]

- 6. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

A Technical Guide to the Therapeutic Potential of 6-Fluoro-8-methoxy-2-methylquinoline: A Prospective Analysis

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of biological activities.[1] This guide introduces 6-Fluoro-8-methoxy-2-methylquinoline , a novel heterocyclic compound poised for significant interest in drug discovery. While direct biological data for this specific molecule is not yet prevalent in published literature, its distinct structural motifs—a quinoline core, a 6-fluoro group, an 8-methoxy group, and a 2-methyl group—allow for a robust, data-driven projection of its potential therapeutic applications. By analyzing structure-activity relationships (SAR) from closely related analogs, this document provides a prospective analysis of its potential as an anticancer, antimicrobial, and anti-inflammatory agent. We offer field-proven experimental workflows and mechanistic insights to guide researchers and drug development professionals in unlocking the therapeutic promise of this scaffold.

Introduction to the this compound Scaffold

Quinoline and its derivatives are a privileged class of heterocyclic compounds, renowned for their diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The molecule at the center of this guide, this compound, incorporates several key structural features that are known to modulate biological activity favorably.

-

Quinoline Core: The fundamental bicyclic aromatic system provides a rigid scaffold ideal for specific interactions with biological targets like enzyme active sites and DNA.[3]

-

6-Fluoro Substitution: The incorporation of a fluorine atom at the C-6 position is a common strategy in medicinal chemistry to enhance metabolic stability and improve binding affinity to target proteins by altering electronic properties.[4]

-

8-Methoxy Substitution: The methoxy group at the C-8 position is particularly noteworthy. In the context of fluoroquinolone antibiotics, a C-8-methoxy substituent has been shown to dramatically increase lethality against Gram-positive bacteria, including resistant strains of Staphylococcus aureus.[5]

-

2-Methyl Substitution: The methyl group at the C-2 position can influence the molecule's steric and electronic profile, potentially fine-tuning its selectivity and potency for specific biological targets.

The synthesis of such a molecule can be envisioned through established methodologies like the Skraup synthesis, which involves the reaction of a substituted aniline with glycerol and an oxidizing agent, or other cyclization strategies tailored to the specific precursors.[2][6]

Potential Biological Activity I: Anticancer

The quinoline framework is heavily represented among antiproliferative agents.[3] These compounds can exert their effects through diverse mechanisms, making this compound a compelling candidate for oncology research.[7]

Plausible Mechanisms of Anticancer Action

Based on extensive studies of quinoline analogs, two primary mechanisms are proposed:

-

Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[8][9] Quinoline derivatives have been successfully developed as inhibitors of numerous kinases, including Pim-1, EGFR, VEGFR-2, and key components of the PI3K/AKT/mTOR pathway.[10][11][12] The specific substitutions on the this compound ring could facilitate precise interactions within the ATP-binding pocket of various oncogenic kinases.

-

Topoisomerase Inhibition and DNA Intercalation: A classic mechanism for quinoline-based anticancer drugs is the inhibition of topoisomerase enzymes, which are vital for managing DNA topology during replication.[2][3] By intercalating into the DNA helix or stabilizing the topoisomerase-DNA cleavage complex, these compounds can induce double-strand breaks and trigger apoptosis.[2][10]

Proposed Signaling Pathway: PI3K/AKT/mTOR Inhibition

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. Quinoline derivatives have been identified as potent inhibitors of this pathway.[13][14] We hypothesize that this compound could act at one or more nodes within this cascade.

Caption: Potential inhibition points of FMMQ in the PI3K/AKT/mTOR pathway.

Experimental Protocol: In Vitro Anticancer Activity Screen (MTT Assay)

This protocol outlines a primary cytotoxicity screen to determine the compound's effect on cancer cell viability.

-

Cell Culture: Seed human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Add the diluted compound to the cells and incubate for 48-72 hours. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The MTT is reduced by viable cells to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Hypothetical Data Presentation

The results of such a screen can be summarized for clear comparison.

| Cell Line | Tissue of Origin | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 2.5 ± 0.3 | 0.8 ± 0.1 |

| A549 | Lung Carcinoma | 5.1 ± 0.6 | 1.2 ± 0.2 |

| HCT116 | Colorectal Carcinoma | 1.8 ± 0.2 | 0.5 ± 0.1 |

| PC-3 | Prostate Cancer | 7.3 ± 0.9 | 2.1 ± 0.4 |

Potential Biological Activity II: Antimicrobial

Fluoroquinolones are a clinically important class of antibiotics. The presence of both a fluoro and a methoxy group on the quinoline core of our target compound strongly suggests potential antibacterial activity.

Plausible Mechanism of Antimicrobial Action

The primary mechanism for fluoroquinolones is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[5] These enzymes are essential for DNA replication, repair, and transcription. By trapping these enzymes on the DNA, the drug induces lethal double-strand breaks. The C-8-methoxy group is particularly significant, as it has been shown to enhance the lethality of fluoroquinolones against S. aureus, including strains with pre-existing resistance mutations in their primary target, topoisomerase IV.[5] This suggests this compound could be particularly effective against challenging Gram-positive pathogens.

Experimental Workflow: Antimicrobial Susceptibility Testing

A standardized workflow is critical for determining a compound's antimicrobial efficacy.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15]

-

Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, MRSA, E. coli) in a suitable broth (e.g., Mueller-Hinton) and adjust its turbidity to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the broth, typically ranging from 128 µg/mL to 0.25 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control well (broth + bacteria, no drug) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[15]

Potential Biological Activity III: Anti-inflammatory

Chronic inflammation is implicated in a host of diseases. Quinoline derivatives have demonstrated anti-inflammatory effects, suggesting another therapeutic avenue for this scaffold.[16][17]

Plausible Mechanism of Anti-inflammatory Action

The anti-inflammatory activity of related compounds is often attributed to the modulation of key inflammatory pathways.[18] A plausible mechanism for this compound involves the suppression of pro-inflammatory mediators in activated immune cells like macrophages. This includes inhibiting the production of nitric oxide (NO) by downregulating inducible nitric oxide synthase (iNOS), and reducing the expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[18][19]

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This assay evaluates the ability of the compound to suppress the inflammatory response in vitro.

-

Cell Culture: Seed RAW 264.7 murine macrophages in a 24-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS, 1 µg/mL) to the wells. Include an untreated control group and an LPS-only group.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, an indicator of NO production.

-

Cytokine Measurement (ELISA): Use the collected supernatant to quantify the levels of key pro-inflammatory cytokines (TNF-α, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare the levels of NO and cytokines in the compound-treated groups to the LPS-only group to determine the percentage of inhibition.

Conclusion and Future Perspectives

This compound represents a highly promising scaffold for drug discovery. Based on a rigorous analysis of its structural components and the known biological activities of related analogs, there is a strong rationale to investigate its potential as a multi-faceted therapeutic agent. The strategic combination of a 6-fluoro group for metabolic stability and an 8-methoxy group, known to enhance antibacterial efficacy, makes this compound particularly compelling.

The immediate next steps should involve the chemical synthesis and structural confirmation of the molecule. Following synthesis, the experimental workflows detailed in this guide provide a clear and logical path for a comprehensive primary screening of its anticancer, antimicrobial, and anti-inflammatory activities. Positive results from these initial assays would warrant further investigation into specific molecular targets, in vivo efficacy in animal models, and subsequent lead optimization to refine its therapeutic profile. This guide serves as a foundational blueprint for initiating a dedicated research program into this promising chemical entity.

References

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Google Search.

- Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). Google Search.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Publishing.

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. PubMed.

- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter

- Quinoline-based small molecules as effective protein kinases inhibitors (Review).

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library.

- Structure-Activity Relationship of 6,8-Difluoro-2-Methylquinoline Analogs: A Comparative Guide for Drug Development Professional. Benchchem.

- Killing of Staphylococcus aureus by C-8-Methoxy Fluoroquinolones. PMC.

- Synthesis of 6-amino-2-methoxy-8-methylquinoline. PrepChem.com.

- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC.

- biological activity of 6-methoxy-2-methylquinoline-4-thiol. Benchchem.

- Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives.

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter

- Synthesis and antimicrobial activity of 2-chloro- 6-methylquinoline hydrazone deriv

- 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. MDPI.

- Anti-Inflammatory Compounds of Plant Origin. Part II. Modulation of Pro-Inflammatory Cytokines, Chemokines and Adhesion Molecule. Bentham Science.

- A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline.

- 6-Methoxy-2-methylquinoline. Chem-Impex.

- Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae. RSC Publishing.

- Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine. Benchchem.

- Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling.

- Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI.

- Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and rel

- Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing P

- In Vitro Anti-Inflammatory Activity of Methyl Deriv

- Antimicrobial activity of the quinoline derivative HT61, effective against non-dividing cells, in Staphylococcus aureus biofilms. bioRxiv.

- Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)

Sources

- 1. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Killing of Staphylococcus aureus by C-8-Methoxy Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijmphs.com [ijmphs.com]

- 11. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Technical Application Note: 6-Fluoro-8-methoxy-2-methylquinoline in Drug Discovery

Executive Summary

This application note details the strategic utilization of 6-Fluoro-8-methoxy-2-methylquinoline (CAS 1167056-97-4 / 1128-61-6 derivative) as a privileged scaffold in medicinal chemistry. While quinolines are historically associated with anti-infectives (e.g., Primaquine), this specific trisubstituted derivative has emerged as a critical intermediate in the development of PIM Kinase Inhibitors (Proviral Integration site for Moloney murine leukemia virus), particularly for oncology indications (Leukemia, Lymphoma).

The 6-fluoro substituent enhances metabolic stability by blocking the para-position from oxidative metabolism (CYP450), while the 8-methoxy group improves solubility and provides a hydrogen-bond acceptor vector. The 2-methyl group serves as a reactive handle for further functionalization, most notably oxidation to an aldehyde for fragment coupling.

Chemical Synthesis & Scale-Up Protocol

Retrosynthetic Analysis

The most robust route to this compound is the Doebner-Miller Synthesis , utilizing a substituted aniline and an

Reagents:

-

Starting Material: 4-Fluoro-2-methoxyaniline (CAS 450-91-9)

-

Reagent: Crotonaldehyde (trans-2-Butenal)

-

Catalyst/Solvent: 6N Hydrochloric Acid (HCl) or Zinc Chloride (

)

Step-by-Step Synthesis Protocol

Note: This protocol is adapted for a 50g scale-up.

-

Reactor Setup: Equip a 1L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.

-

Acidification: Charge the flask with 4-Fluoro-2-methoxyaniline (50.0 g, 0.35 mol) and 6N HCl (300 mL). Heat the mixture to 100°C.

-

Addition: Dropwise add Crotonaldehyde (30.0 g, 0.42 mol) over 60 minutes.

-

Critical Control Point: The reaction is highly exothermic. Maintain internal temperature between 100-105°C to prevent polymerization of the aldehyde.

-

-

Reflux: After addition, reflux the mixture for 3 hours. The solution will turn dark brown/black.

-

Work-up:

-

Cool to room temperature.

-

Basify with Ammonium Hydroxide (

) to pH 9-10. -

Extract with Dichloromethane (DCM) (

mL). -

Wash combined organic layers with brine, dry over

, and concentrate in vacuo.

-

-

Purification: The crude product is often a dark oil. Purify via flash column chromatography (Hexane:Ethyl Acetate, 8:2) or vacuum distillation if high purity is required.

-

Yield Target: 60-70%

-

Appearance: Brown to off-white solid/oil.

-

Functionalization: Selenium Dioxide Oxidation

A key application of this scaffold in PIM kinase inhibitor synthesis (e.g., Patent WO2012154274A1) is the oxidation of the 2-methyl group to an aldehyde.

Protocol:

-

Dissolve this compound (1 eq) in 1,4-Dioxane/Water (10:1).

-

Add Selenium Dioxide (

) (1.2 eq). -

Reflux for 2-4 hours. Monitor by TLC/LC-MS for the formation of 6-Fluoro-8-methoxyquinoline-2-carbaldehyde .

-

Filter through Celite to remove selenium species and concentrate.

Structural Logic & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic behind this specific scaffold, highlighting why each substituent is chosen for drug development.

Figure 1: SAR Rationalization of the this compound scaffold.

Analytical Characterization Data

To ensure the integrity of the intermediate before proceeding to biological assays, the following specifications must be met.

| Test Parameter | Specification | Method |

| Appearance | Off-white to light brown solid | Visual Inspection |

| Purity | > 98.0% | HPLC (C18, ACN:H2O Gradient) |

| Mass Spec | ESI-MS | |

| 1H NMR | Characteristic singlets for -OCH3 (~4.0 ppm) and -CH3 (~2.7 ppm) | 400 MHz DMSO-d6 |

| Fluorine NMR | Single peak ~ -110 to -120 ppm | 19F NMR |

Biological Application: PIM Kinase Inhibition Assay

Once the scaffold is incorporated into a final inhibitor (e.g., via condensation with a triazolopyridine), its potency is evaluated against PIM-1/2/3 kinases.

Assay Principle (ADP-Glo™ Kinase Assay)

The assay measures the ADP generated from the phosphorylation of a peptide substrate by PIM kinase. The ADP is converted to ATP, which is then converted to light by Ultra-Glo™ Luciferase.

Experimental Workflow

Figure 2: Workflow for evaluating PIM Kinase inhibition using ADP-Glo™ technology.

Protocol Details

-

Preparation: Dilute the quinoline-based inhibitor in 100% DMSO (10-point dose response).

-

Reaction Mix: In a white 384-well plate, combine:

-

2

L Compound -

4

L PIM-1 Enzyme (0.2 ng/ -

4

L Substrate/ATP Mix (S6 peptide + 10

-

-

Incubation: Shake briefly and incubate for 60 minutes at room temperature (

). -

Detection: Add 10

L of ADP-Glo™ Reagent. Incubate 40 mins. Add 20 -

Analysis: Measure luminescence. Calculate

using a 4-parameter logistic fit.

References

- Triazolopyridine compounds as PIM kinase inhibitors.

-

Quinoline as a privileged scaffold in modern drug discovery. Source: Chemical Biology & Drug Design (via PubMed/NIH). Context: Reviews the broad applicability of quinoline scaffolds, including fluoro- and methoxy-substituted derivatives in oncology. URL:[Link]

-

This compound (Compound Summary). Source: PubChem.[1][2] Context: Chemical and physical property data for the specific scaffold.[1][2][3][4][5][6][7][8][9] URL:[Link]

-

Synthesis of Quinoline Derivatives via Doebner-Miller Reaction. Source: Organic Chemistry Portal. Context: General mechanism and conditions for synthesizing 2-methylquinolines from anilines and crotonaldehyde. URL:[Link]

Sources

- 1. 8-Methoxy-2-Methylquinoline | C11H11NO | CID 316986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Fluoro-2-methylquinoline | C10H8FN | CID 70784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. chemijournal.com [chemijournal.com]

- 6. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. resolvemass.ca [resolvemass.ca]

- 9. lookchem.com [lookchem.com]

Application Note & Protocol: Synthesis of 6-Fluoro-8-methoxy-2-methylquinoline Derivatives

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, including antimalarials, antibacterials, and anticancer drugs.[1] The incorporation of fluorine and methoxy groups can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and receptor binding affinity.[2] This document provides a comprehensive, field-proven protocol for the synthesis of 6-Fluoro-8-methoxy-2-methylquinoline, a key intermediate for drug discovery and development. We detail a robust methodology based on the Doebner-von Miller reaction, offering in-depth explanations, expert insights, and a self-validating workflow for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Quinolines

Quinolines have been a cornerstone of synthetic medicinal chemistry for over a century.[1] The functionalization of the quinoline ring system is a critical strategy for developing new therapeutic agents. Specifically, the introduction of a fluorine atom at the C-6 position is a well-established tactic to enhance metabolic stability and binding interactions. Concurrently, an electron-donating methoxy group at the C-8 position can influence the molecule's electronic properties and solubility.

This application note focuses on the synthesis of the this compound scaffold, a valuable building block for creating libraries of novel compounds. The chosen synthetic pathway is the Doebner-von Miller reaction, a reliable and adaptable method for constructing the quinoline core from substituted anilines and α,β-unsaturated carbonyl compounds.[3][4]

Synthetic Strategy: The Doebner-von Miller Reaction

While several named reactions exist for quinoline synthesis, including the Skraup, Combes, and Friedlander syntheses, the Doebner-von Miller reaction offers a direct and efficient route to 2-methyl substituted quinolines.[5][6] This reaction involves the acid-catalyzed condensation of an aromatic amine with an α,β-unsaturated aldehyde or ketone.[3]

For the synthesis of this compound, the key precursors are 4-fluoro-2-methoxyaniline and crotonaldehyde (or a precursor that generates it in situ, such as paraldehyde).

Reaction Mechanism

The reaction proceeds through a sequence of well-understood steps:

-

Michael Addition: The synthesis begins with a nucleophilic 1,4-addition (Michael addition) of the primary aromatic amine (4-fluoro-2-methoxyaniline) to the α,β-unsaturated carbonyl compound (crotonaldehyde).[7]

-

Cyclization: The resulting β-anilinopropionaldehyde intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form a 1,2-dihydroquinoline intermediate.[7]

-

Dehydration: The dihydroquinoline intermediate readily loses a molecule of water.

-

Aromatization (Oxidation): The final step is the oxidation of the 1,2-dihydroquinoline to the stable aromatic quinoline product. An oxidizing agent, which can be another molecule of the Schiff base intermediate or an added reagent, facilitates this step.[7]

Overall Synthetic Workflow

The following diagram illustrates the high-level workflow for the synthesis.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

Safety Precaution: This protocol involves the use of strong acids and potentially exothermic reactions. All steps must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[7]

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Notes |

| 4-fluoro-2-methoxyaniline | C₇H₈FNO | 141.14 | 33-36 | 225-227 | Starting amine. |

| Paraldehyde | C₆H₁₂O₃ | 132.16 | 12 | 124 | Trimer of acetaldehyde; safer to handle. |

| Hydrochloric Acid (conc.) | HCl | 36.46 | -27.32 | 110 | Corrosive. Handle with extreme care. |

| Sodium Hydroxide (pellets) | NaOH | 40.00 | 318 | 1388 | For neutralization. Caustic. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | Extraction solvent. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 1124 | - | Drying agent. |

| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | 1710 | 2230 | For column chromatography. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | Eluent for chromatography. |

| Hexanes | C₆H₁₄ | ~86.18 | ~-95 | ~69 | Eluent for chromatography. |

Step-by-Step Methodology

-

Reaction Setup:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 4-fluoro-2-methoxyaniline (7.05 g, 50 mmol).

-

Add 50 mL of 6M hydrochloric acid to the flask. Stir the mixture until the aniline salt fully dissolves.

-

-

Reagent Addition:

-

Gently heat the solution to 80-90 °C using an oil bath.

-

Add paraldehyde (6.6 g, 50 mmol) dropwise from the dropping funnel over a period of 30 minutes.

-

Expert Insight: Paraldehyde is used as a safer and more manageable source of acetaldehyde. The acidic conditions will catalyze its depolymerization in situ. The slow addition is critical to control the initial exotherm and prevent uncontrolled side reactions.

-

-

Reaction:

-

After the addition is complete, heat the reaction mixture to reflux (approximately 100-105 °C) and maintain this temperature for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting aniline spot should diminish while a new, less polar product spot appears.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the dark, acidic solution into a beaker containing 200 g of crushed ice.

-

Slowly neutralize the solution by adding a 20% aqueous sodium hydroxide solution with vigorous stirring. Monitor the pH with litmus paper or a pH meter until it is strongly alkaline (pH > 10).

-

Expert Insight: This step neutralizes the excess acid and deprotonates the quinoline product, causing it to precipitate or separate as an oil. Performing this in an ice bath helps to dissipate the heat generated during neutralization.

-

-

Extraction:

-

Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

-

Combine the organic layers and wash them with brine (1 x 50 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Prepare the column using a slurry of silica gel in hexanes.

-

Load the crude product onto the column (adsorbed onto a small amount of silica gel for best results).

-

Elute the column with a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect the fractions containing the desired product (identified by TLC) and combine them.

-

Evaporate the solvent to yield pure this compound.

-

Expected Yield and Characterization

-

Yield: 55-70%

-

Appearance: Off-white to pale yellow solid.

-

Characterization Data (Expected):

-

¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the methyl group (singlet, ~2.7 ppm), methoxy group (singlet, ~4.0 ppm), and distinct aromatic protons in the 7.0-8.0 ppm range with characteristic H-F couplings.

-

¹³C NMR (CDCl₃, 101 MHz): Expect signals for the methyl, methoxy, and aromatic carbons, with characteristic C-F couplings for the fluorinated carbons.

-

Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₀FNO [M+H]⁺: 192.08; found: 192.07.

-

References

- Benchchem. (n.d.). Application Notes and Protocols for the Skraup Synthesis of Quinolines.

- Wikipedia. (n.d.). Combes quinoline synthesis.

- Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis.

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

- Slideshare. (n.d.). Advance organic chemistry 1. Heterocyclic chemistry of quinoline and their general methods of synthesis and applications and examples of drug containing quinoline nucleus.

- Wikipedia. (n.d.). Doebner–Miller reaction.

- Combes Quinoline Synthesis. (n.d.).

- Wikipedia. (n.d.). Skraup reaction.

- SynArchive. (n.d.). Doebner-Miller Reaction.

- Slideshare. (n.d.). Doebner-Miller reaction and applications.

- Bartow, E., & McCollum, E. V. (n.d.). Syntheses of derivatives of quinoline. SciSpace.

- PMC. (2023, March 21). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids.

- MDPI. (2025, May 24). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown.

- YouTube. (2020, April 20). MEDICINAL CHEMISTRY OF QUINOLONES & FLUROQUINOLONES.

- ACS Publications. (n.d.). Fluoroquinolones: relationships between structural variations, mammalian cell cytotoxicity and antimicrobial activity. Journal of Medicinal Chemistry.

- Slideshare. (n.d.). B. Pharm Graduate Medicinal Chemistry Unit III Quinolones, Fluoroquinolones & Nitrofurazone.

- PrepChem.com. (n.d.). Synthesis of 6-amino-2-methoxy-8-methylquinoline.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 6-Methoxy-2-methylquinolin-4-amine Derivatives.

- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.